molecular formula C13H14N2O2 B5704524 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide

2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide

Cat. No. B5704524
M. Wt: 230.26 g/mol
InChI Key: VVOXFACSOCRHNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide, also known as DMAQ, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic properties. DMAQ belongs to the class of quinoline derivatives and has been studied for its ability to inhibit certain enzymes and proteins in the body.

Mechanism of Action

The mechanism of action of 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide involves the inhibition of certain enzymes and proteins in the body. 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide inhibits the activity of COX-2, which is involved in the production of prostaglandins that cause inflammation. 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide also inhibits the activity of PKC, which is involved in the regulation of cell proliferation and differentiation. In addition, 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide inhibits the aggregation of Aβ peptides by binding to their hydrophobic regions and preventing their self-assembly.
Biochemical and Physiological Effects:
2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide has been shown to have various biochemical and physiological effects in scientific research studies. 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide has been shown to reduce inflammation by inhibiting the activity of COX-2 and reducing the production of prostaglandins. 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide has also been shown to inhibit cancer cell proliferation by inhibiting the activity of PKC. In addition, 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide has been shown to inhibit the aggregation of Aβ peptides, which may have implications for the treatment of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide in lab experiments include its synthetic availability, purity, and potential therapeutic properties. However, the limitations of using 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide in lab experiments include its potential toxicity and lack of specificity for certain enzymes and proteins. Further research is needed to determine the optimal dosage and administration of 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide for various scientific research applications.

Future Directions

There are several future directions for further research on 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide. One direction is to study the potential therapeutic properties of 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another direction is to study the potential toxicity and side effects of 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide in animal models. Additionally, further research is needed to determine the optimal dosage and administration of 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide for various scientific research applications.

Synthesis Methods

The synthesis of 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide involves the reaction of 2,8-dimethyl-4-oxo-1(4H)-quinolinecarboxylic acid with ethyl chloroacetate in the presence of a base such as triethylamine. The resulting product is then hydrolyzed with sodium hydroxide to obtain 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide. The purity of 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide can be confirmed by various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide has been studied for its potential therapeutic properties in various scientific research fields such as cancer, inflammation, and neurodegenerative diseases. 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and protein kinase C (PKC), which are involved in the inflammatory response and cancer cell proliferation. In addition, 2-(2,8-dimethyl-4-oxo-1(4H)-quinolinyl)acetamide has been studied for its ability to inhibit the aggregation of amyloid beta (Aβ) peptides, which are implicated in the development of Alzheimer's disease.

properties

IUPAC Name

2-(2,8-dimethyl-4-oxoquinolin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-4-3-5-10-11(16)6-9(2)15(13(8)10)7-12(14)17/h3-6H,7H2,1-2H3,(H2,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVOXFACSOCRHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=C(N2CC(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666707
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(2,8-dimethyl-4-oxoquinolin-1(4H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.